2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2F3N2 and its molecular weight is 289.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Modification Techniques
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride serves as a precursor in various synthetic routes, illustrating the adaptability of pyrrolidine and pyridine derivatives in organic chemistry. For instance, the microwave-assisted fluorination of 2-acylpyrroles, leading to the synthesis of fluorinated compounds like fluorohymenidin, demonstrates the compound's relevance in introducing fluorine atoms into organic molecules, thereby enhancing their biological activity or altering physical properties (Troegel & Lindel, 2012). This technique exemplifies the broader utility of pyrrolidine derivatives in medicinal chemistry and material science.
Coordination Chemistry and Complex Formation
The compound underpins the development of advanced materials through its role in coordination chemistry. Derivatives of pyridine, such as those reviewed by Halcrow (2005), have been explored for their ability to act as ligands, forming complexes with metals. These complexes are pivotal in various applications, including luminescent materials for biological sensing and iron complexes that exhibit unique thermal and photochemical properties (Halcrow, 2005). Such research underscores the importance of pyrrolidine and pyridine derivatives in developing new materials with potential applications in technology and biomedicine.
Anion Binding and Sensing
The research on fluorinated calix[4]pyrroles and dipyrrolylquinoxalines, utilizing fluorinated pyrrole as a building block, highlights the compound's contribution to creating neutral anion receptors. These receptors exhibit augmented affinities for anions like fluoride, chloride, and dihydrogen phosphate, marking significant progress in sensor technology. The enhanced selectivity and affinity of these receptors pave the way for their use in environmental monitoring, healthcare diagnostics, and chemical processing (Anzenbacher et al., 2000).
Organic Synthesis and Chemical Reactions
The versatile reactivity of this compound is also evident in its application to organic synthesis methods. The development of novel synthesis pathways, such as the one-pot reactions for modular synthesis of polysubstituted and fused pyridines, showcases the compound's role in facilitating complex chemical transformations. This method, employing transition-metal catalyst-free conditions, demonstrates the efficiency and innovation in constructing pyridine frameworks, crucial for pharmaceuticals, agrochemicals, and materials science (Song et al., 2016).
Advanced Materials and Photophysical Properties
Research into the emissive properties of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols introduces a new class of organic dyes with large Stokes shifts. These compounds, derived from modifications of pyridine frameworks, exhibit high fluorescence upon UV light excitation, demonstrating potential for applications in optical materials, sensors, and bioimaging. The ability to tune their emission properties through substituent variation underscores the compound's significance in material science and photophysics (Marchesi et al., 2019).
Properties
IUPAC Name |
2-pyrrolidin-3-yl-5-(trifluoromethyl)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-1-2-9(15-6-8)7-3-4-14-5-7;;/h1-2,6-7,14H,3-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKVKCSWSXDBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909318-71-3 |
Source
|
Record name | 2-(pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.